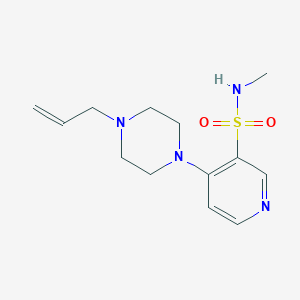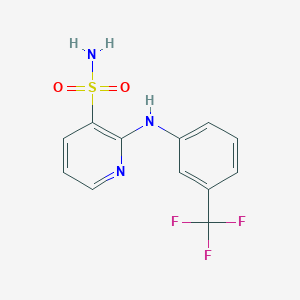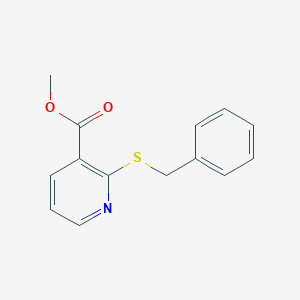![molecular formula C14H11ClF3N3O3S B215146 N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215146.png)
N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide, also known as N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(N-acetylsulfamoyl)pyridine-3-carboxamide, is a chemical compound with potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B cell signaling and has been implicated in the development of various autoimmune diseases and cancers. TAK-659 has shown promise as a potential therapeutic agent for the treatment of these diseases and has been the subject of extensive research in recent years.
Mechanism of Action
TAK-659 works by inhibiting the activity of BTK, a key regulator of B cell signaling. BTK is involved in the activation and proliferation of B cells, which play a critical role in the immune response. By inhibiting BTK, TAK-659 can reduce the activity of B cells and modulate the immune response. This mechanism of action has been shown to be effective in the treatment of autoimmune diseases and certain cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. In vitro studies have shown that TAK-659 inhibits the activity of BTK in a dose-dependent manner, with an IC50 of approximately 0.85 nM. In vivo studies have shown that TAK-659 can reduce the activity of B cells and modulate the immune response. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with high purity and yield. TAK-659 has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, there are also some limitations to the use of TAK-659 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, TAK-659 is a highly potent inhibitor of BTK, which may limit its use in certain experiments where partial inhibition of BTK is desired.
Future Directions
There are several future directions for research on TAK-659. One area of focus is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune diseases and cancers. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another area of focus is the development of TAK-659 as a tool for studying the role of BTK in the immune system. TAK-659 can be used to selectively inhibit BTK activity and study its effects on B cell signaling and the immune response. Finally, there is potential for the development of new compounds based on the structure of TAK-659 with improved pharmacokinetic properties and selectivity for BTK.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with acetic anhydride to form N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamideacetyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with 3-pyridinesulfonamide to form the final product, TAK-659. The synthesis process has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. As a potent inhibitor of BTK, TAK-659 has been shown to have therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. BTK is also involved in the development of certain cancers, and TAK-659 has shown promise as a potential anticancer agent. In addition, TAK-659 has been studied for its potential to modulate the immune system and enhance the efficacy of immunotherapy.
properties
Product Name |
N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide |
|---|---|
Molecular Formula |
C14H11ClF3N3O3S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[2-[4-chloro-3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H11ClF3N3O3S/c1-8(22)21-25(23,24)12-3-2-6-19-13(12)20-9-4-5-11(15)10(7-9)14(16,17)18/h2-7H,1H3,(H,19,20)(H,21,22) |
InChI Key |
OVXQPMKVGPFVBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215063.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215064.png)

![4-{[4-(4-Allyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215068.png)
![2-[(4-Methylphenyl)sulfanyl]-3-pyridinol](/img/structure/B215070.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid](/img/structure/B215072.png)
![1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215074.png)

![N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215076.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B215078.png)
![6-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B215079.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215086.png)
![N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215087.png)
